![molecular formula C23H25N3O3 B2397644 N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-73-3](/img/structure/B2397644.png)
N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of increasing interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C23H25N3O3
- Molecular Weight: 391.5 g/mol
- CAS Number: 899750-73-3
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Neuropharmacological Effects:
- The compound has been studied for its potential as a modulator of N-methyl-D-aspartate receptors (NMDARs), which are crucial in mediating synaptic transmission in the central nervous system. Positive allosteric modulation at these receptors suggests possible applications in treating neurological disorders such as epilepsy and depression .
- Anticonvulsant Activity:
- Anti-inflammatory Properties:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicology
Research into the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of similar compounds indicates favorable characteristics:
- Good permeability in membrane assays.
- High metabolic stability.
- Minimal hepatotoxicity at therapeutic concentrations.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has indicated that compounds similar to N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide exhibit promising anticancer activities. For instance, derivatives of similar structures have shown effectiveness against various cancer cell lines by inhibiting key proteins involved in tumor growth and proliferation. Molecular docking studies have suggested that these compounds can interact with targets such as the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Studies involving related compounds have demonstrated potential in treating neurological disorders by modulating neurotransmitter levels and exhibiting anticonvulsant activity. For example, derivatives have been tested for their ability to reduce seizure activity in animal models .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the synthesis and anticancer evaluation of a related compound that shares structural similarities with this compound. The compound was tested against human colon cancer (HT29) and prostate cancer (DU145) cell lines. Results indicated significant cytotoxicity and apoptosis induction in treated cells compared to controls .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of related compounds in models of epilepsy. The study found that administration of these compounds resulted in a marked reduction in seizure frequency and severity, suggesting their potential as therapeutic agents for epilepsy management .
Eigenschaften
IUPAC Name |
N-benzyl-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-28-18-10-11-21(29-2)19(15-18)22-20-9-6-12-25(20)13-14-26(22)23(27)24-16-17-7-4-3-5-8-17/h3-12,15,22H,13-14,16H2,1-2H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVPUFLAZOVEQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.